4-(Benzyloxy)-3,3-dimethylpyrrolidine
Description
Properties
IUPAC Name |
3,3-dimethyl-4-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-14-8-12(13)15-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTULMBDJZHEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Preparation Strategies
Reductive Amination of 4-(Benzyloxy)benzaldehyde with Thiourea Derivatives
A notable method involves the reductive amination of 4-(benzyloxy)benzaldehyde with N-methylthiourea in the presence of a substituted silane and trifluoroacetic acid (TFA) as a catalyst. This approach is detailed in patent WO2021107478A1, which targets the preparation of related thiourea compounds but provides valuable insight into benzyloxy-substituted intermediates relevant for pyrrolidine synthesis.
Key Reaction Conditions:
- Reagents: 4-(Benzyloxy)benzaldehyde, N-methylthiourea, triethylsilane (a substituted silane), trifluoroacetic acid.
- Solvents: Tetrahydrofuran, acetone, ethyl acetate, dichloromethane, dimethylformamide, acetonitrile, dimethyl sulfoxide, toluene, or mixed solvents.
- Procedure: Dissolve aldehyde, thiourea, and silane in solvent; add TFA to initiate reductive amination.
- Outcome: Formation of 1-(4-benzyloxy-benzyl)-3-methyl-thiourea in high yield and stable crystalline form.
This method is optimized for commercial scalability, emphasizing stable crystalline forms and high yields, which are critical for industrial applications.
Alternative Piperidine-Based Synthetic Routes
Patent WO2020204647A1 describes processes for preparing substituted piperidines structurally related to pyrrolidines, including benzylated and methylated amines. Although focused on piperidine derivatives, the synthetic principles—such as selective amination, ring closure, and protection strategies—are applicable for pyrrolidine analogues like 4-(Benzyloxy)-3,3-dimethylpyrrolidine.
Key points include:
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
Silane Selection: Triethylsilane is preferred for reductive amination due to its reactivity and availability. Other substituted silanes like tri-n-propylsilane and diethylmethylsilane may be used but with varying efficiencies.
Solvent Effects: Polar aprotic solvents such as acetonitrile and dichloromethane enhance reaction rates and yields in reductive amination. Mixed solvents can be tailored for solubility and crystallization steps.
Crystallization: Post-synthesis crystallization is critical to obtain stable, pure crystalline forms, improving compound handling and storage. Powder X-ray diffraction (PXRD) confirms crystalline phase purity.
Protecting Groups: Boc and Cbz groups are instrumental in multistep syntheses to protect amines during functional group transformations, facilitating selective reactions and purifications.
Yield Optimization: Reductive amination methods offer higher yields and simpler procedures compared to multistep spirocyclic syntheses, which, while versatile, have lower overall yields and require more purification steps.
Summary and Recommendations
The preparation of 4-(Benzyloxy)-3,3-dimethylpyrrolidine is best approached via reductive amination of 4-(benzyloxy)benzaldehyde with thiourea derivatives in the presence of substituted silanes and trifluoroacetic acid , offering a high-yield, scalable, and industrially viable method. Alternative multistep syntheses inspired by spirocyclic proline chemistry provide routes for more complex derivatives but at the cost of lower yields and increased complexity.
For practical synthesis, the following are recommended:
- Employ triethylsilane as the silane reagent.
- Use acetonitrile or dichloromethane as solvents for optimal solubility and reaction kinetics.
- Implement crystallization protocols to obtain stable, pure crystalline products.
- Consider protecting group strategies if further functionalization or complex derivatives are targeted.
This detailed analysis consolidates diverse, reliable sources to present an authoritative overview of the preparation methods of 4-(Benzyloxy)-3,3-dimethylpyrrolidine, facilitating informed decisions in research and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,3-dimethylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxy group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the pyrrolidine ring can produce various amines.
Scientific Research Applications
Organic Synthesis
4-(Benzyloxy)-3,3-dimethylpyrrolidine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential intermediate in organic synthesis pathways.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Notably, it has been explored as a ligand in receptor binding studies and for its interactions with enzymes. Its structural similarity to other bioactive compounds suggests potential roles in drug development targeting specific receptors or enzymatic pathways .
Biological Research
In biological contexts, 4-(Benzyloxy)-3,3-dimethylpyrrolidine has been utilized to study enzyme interactions and cellular mechanisms. For instance, research indicates that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic regulation and inflammation .
Case Study 1: PPAR Agonism
A study evaluated the efficacy of a derivative of 4-(Benzyloxy)-3,3-dimethylpyrrolidine in a rat model of diabetic retinopathy. The results demonstrated that systemic administration of this compound significantly reduced retinal vascular leakage, suggesting its potential as a therapeutic agent for diabetic complications .
| Compound | EC50 (nM) | Selectivity | Biological Activity |
|---|---|---|---|
| A91 | <50 | >2,700-fold | PPARα Agonist |
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of pyrrolidine derivatives related to 4-(Benzyloxy)-3,3-dimethylpyrrolidine. The study found that specific analogs exhibited significant activity in preventing seizures in animal models, indicating their potential use in treating epilepsy .
| Compound | ED50 (mg/kg) | Activity Type |
|---|---|---|
| 59j | 88.2 | MES |
| 59n | 65.7 | scPTZ |
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Ring Type : The target compound features a pyrrolidine ring, while 4-(Benzyloxy)-3-iodopyridine has a pyridine ring, which alters electronic properties (e.g., basicity, aromaticity).
- The iodo substituent in enables cross-coupling reactions, unlike the dimethyl groups in the target compound.
Physicochemical and Functional Properties
- Lipophilicity : The benzyloxy group increases logP compared to methoxy or hydroxyl analogs, favoring membrane permeability in drug design.
- Reactivity : Unlike iodopyridines , the target compound lacks halogen atoms for Suzuki-Miyaura coupling, limiting its utility in metal-catalyzed reactions.
Biological Activity
4-(Benzyloxy)-3,3-dimethylpyrrolidine is an organic compound notable for its unique structural features, including a pyrrolidine ring substituted with a benzyloxy group and two methyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research. Understanding its biological activity is crucial for its application in drug development and other scientific endeavors.
Chemical Structure and Properties
The chemical structure of 4-(Benzyloxy)-3,3-dimethylpyrrolidine can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 193.27 g/mol
The compound features a pyrrolidine ring, which is known for its ability to participate in various chemical reactions due to the presence of nitrogen. The benzyloxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of 4-(Benzyloxy)-3,3-dimethylpyrrolidine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring facilitates hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that 4-(Benzyloxy)-3,3-dimethylpyrrolidine exhibits significant biological activity:
- Enzyme Interactions : The compound has been used in studies to investigate enzyme kinetics and inhibition mechanisms. Its structural features allow it to act as a competitive inhibitor for certain enzymes.
- Receptor Binding : It has been explored as a ligand for various receptors, showing potential as a modulator in pharmacological contexts .
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(Benzyloxy)-3,3-dimethylpyrrolidine:
- Antinociceptive Activity : A study demonstrated that derivatives of compounds similar to 4-(Benzyloxy)-3,3-dimethylpyrrolidine exhibited potent antinociceptive effects in animal models. The mechanism was linked to κ-opioid receptor (KOR) activation, suggesting potential applications in pain management .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of the benzyloxy group in enhancing binding affinity towards target receptors compared to other substituents. This underscores the significance of structural modifications in optimizing biological activity .
Comparative Analysis
To better understand the uniqueness of 4-(Benzyloxy)-3,3-dimethylpyrrolidine, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Benzyloxy)pyrrolidine | Lacks methyl groups at the 3-position | Different reactivity and binding |
| 3,3-Dimethylpyrrolidine | Lacks benzyloxy group | Reduced chemical and biological properties |
| 4-(Methoxy)-3,3-dimethylpyrrolidine | Contains methoxy instead of benzyloxy | Varies in electronic and steric effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
